卡德苏林 A

描述

Kadsurin A is a small molecule discovered in the late 1990s from a strain of the fungus Aspergillus fumigatus. It is a member of the class of natural products known as cyclic depsipeptides and is known for its potent antifungal activity. It has been studied for its potential use in the treatment of fungal infections, particularly those caused by Candida species. In addition, Kadsurin A has been found to have anti-inflammatory and anti-tumor effects.

科学研究应用

抗氧化特性:卡德苏林 A 是异叶卡德苏的主要成分,已显示出清除肝脏中氧自由基的能力,表明具有抗氧化特性 (Yang 等,1992).

AChE 抑制活性:从朱砂根卡德苏茎中分离出的卡德苏考辛 A 和 B 表现出乙酰胆碱酯酶抑制活性,这可能与神经退行性疾病有关 (Huang 等,2019).

新木脂素成分:this compound 被认为是胡椒属 (Pradhan 等,1994) 和施密特胡椒 (Tyagi 等,1993) 等植物中的一种新型新木脂素。

合成生产:研究还进行了均手性卡德苏林的全合成,以立体选择性的方式实现了合成,这对于潜在的药物应用具有重要意义 (Ohshima 等,1995).

抗 HIV 活性:二萘this compound,一种在窄叶卡德苏中发现的木脂素,显示出显着的抗 HIV 活性 (Gao 等,2008).

结构鉴定:从日本卡德苏中分离出的新木脂素卡德苏林和卡德苏拉林的结构得以确定,有助于了解该化合物的化学性质 (Chen 等,1977).

作用机制

Target of Action

Kadsurin A is a bioactive lignan isolated from the plant Piper futokadsura . The primary target of Kadsurin A is the Platelet Activating Factor (PAF) receptor . The PAF receptor is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation, allergy, and cardiovascular function .

Mode of Action

Kadsurin A acts as a PAF receptor antagonist . It weakly inhibits the binding of PAF to its receptor . By blocking the PAF receptor, Kadsurin A can interfere with the signaling pathways initiated by PAF, thereby modulating the physiological and pathological processes in which PAF is involved .

Biochemical Pathways

Given its role as a paf receptor antagonist, it is likely that kadsurin a affects the signaling pathways downstream of the paf receptor . These pathways are involved in a variety of cellular processes, including inflammation, allergy, and cardiovascular function .

Result of Action

Kadsurin A exhibits potent biological activity, including anti-inflammatory , anti-platelet , anti-cancer , and anti-viral properties . By antagonizing the PAF receptor, Kadsurin A can modulate the physiological and pathological processes in which PAF is involved, leading to these diverse biological effects .

生化分析

Biochemical Properties

Kadsurin A plays a significant role in biochemical reactions. It acts as a platelet-activating factor (PAF) receptor antagonist that weakly inhibits the binding of PAF to its receptor

Cellular Effects

Kadsurin A has been reported to exhibit potent anti-inflammatory properties by inhibiting pro-inflammatory cytokine release from macrophages . It also exerts protective effects against muscle injury in vivo and in vitro by effectively suppressing protease and cathepsin activity responsible for muscle tissue degradation .

Molecular Mechanism

It is known to act as a platelet-activating factor (PAF) receptor antagonist, suggesting that it may exert its effects at the molecular level by binding to the PAF receptor and inhibiting its activity .

属性

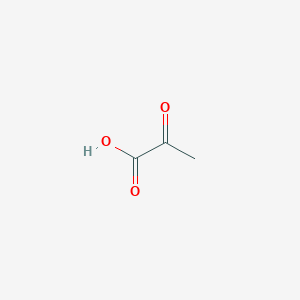

IUPAC Name |

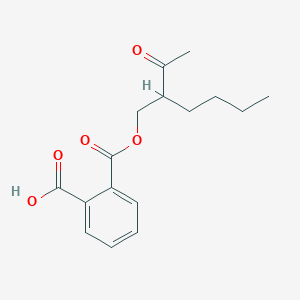

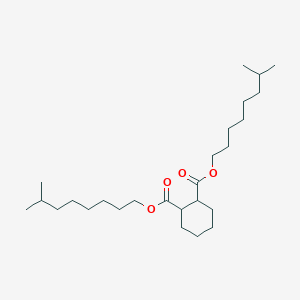

(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRYZXAHRGGELT-MZNUGIIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331992 | |

| Record name | Kadsurin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99340-07-5 | |

| Record name | (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99340-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kadsurin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Kadsurin A and where is it found?

A1: Kadsurin A is a neolignan belonging to the dibenzocyclooctadiene class of lignans. It has been isolated from three Indian Piper species. []

Q2: What is the molecular formula and weight of Kadsurin A?

A2: The molecular formula of Kadsurin A is C25H28O7. [] While the exact molecular weight is not explicitly mentioned in the provided research, it can be calculated from the molecular formula to be 440.48 g/mol.

Q3: What is the structure of Kadsurin A?

A3: Kadsurin A's structure is characterized as (8R, 1′R or 8S, 1′S)-4-[2-(1, 3-benzodioxolo-5-yl)-1-methylethyl]-2,5-dimethoxy-1-propenyl-2,5-cyclohexadienone. []

Q4: What spectroscopic data are available for Kadsurin A?

A4: The structure of Kadsurin A was elucidated using various spectroscopic techniques, including 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR methods. []

Q5: Has Kadsurin A been investigated for its potential to inhibit epidermal growth factor receptor (EGFR)?

A5: While not explicitly mentioned in the provided abstracts, one study explored potential EGFR inhibitors from black pepper, which contains various lignans. Further investigation is needed to ascertain whether Kadsurin A specifically interacts with EGFR. []

Q6: What other dibenzocyclooctadiene lignans are structurally related to Kadsurin A?

A6: Several dibenzocyclooctadiene lignans share structural similarities with Kadsurin A. Some of these include kadsurin, schisandrin A, schisandrin B, schisandrol B, gomisin A, gomisin G, and angeloylgomisin. [, , , , , ]

Q7: What is known about the conformational study of dibenzocyclooctadiene systems like Kadsurin A?

A7: Research indicates that dibenzocyclooctadiene systems typically adopt either a twist-boat (TB) or twist-boat-chair (TBC) conformation. Factors influencing the preferred conformation include the inherent stability of TBC over TB, stabilization of TB by benzylic carbonyl group conjugation, and the presence and orientation of benzylic hydroxy or acetoxy substituents. []

Q8: Are there any known synthetic routes to obtain Kadsurin A?

A8: The provided abstracts do not mention specific synthetic routes for Kadsurin A.

Q9: Have any studies investigated the stability of Kadsurin A under various conditions?

A9: The provided abstracts do not contain information regarding the stability of Kadsurin A under different conditions.

Q10: What are the known biological activities of Kadsurin A?

A10: The provided research papers do not explicitly describe the biological activities of Kadsurin A.

Q11: Have any studies investigated the potential toxicity of Kadsurin A?

A11: The provided research papers do not contain information on the toxicity of Kadsurin A.

Q12: What analytical methods have been used to characterize and quantify Kadsurin A?

A12: The primary analytical methods employed to characterize Kadsurin A are 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR techniques. []

Q13: What is the historical context of research on Kadsurin A and related compounds?

A13: The research on Kadsurin A and related dibenzocyclooctadiene lignans has been ongoing for several decades. Initial studies focused on isolating and characterizing these compounds from natural sources like the Kadsura and Schisandra species. [, , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)